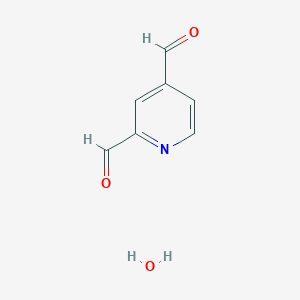
Pyridine-2,4-dicarbaldehyde hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,4-dicarbaldehyde hydrate is an organic compound with the molecular formula C7H5NO2·H2O. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde hydrate can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as chromium trioxide or manganese dioxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The starting material, pyridine-2,4-dimethanol, is subjected to oxidation in the presence of a catalyst, such as palladium on carbon, to achieve high yields and purity. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and efficiency .
化学反応の分析
Types of Reactions: Pyridine-2,4-dicarbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (imine derivatives).
科学的研究の応用
作用機序
The mechanism by which pyridine-2,4-dicarbaldehyde hydrate exerts its effects is primarily through its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, resulting in the formation of an imine bond. The Schiff bases formed can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes .
類似化合物との比較
Pyridine-2,4-dicarbaldehyde hydrate can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde (2-formylpyridine): Similar structure but with only one aldehyde group at the 2nd position.
Pyridine-3-carboxaldehyde (3-formylpyridine): Aldehyde group at the 3rd position.
Pyridine-4-carboxaldehyde (4-formylpyridine): Aldehyde group at the 4th position.
Uniqueness: this compound is unique due to the presence of two aldehyde groups at distinct positions on the pyridine ring. This structural feature allows it to form more complex and diverse chemical structures compared to its monoaldehyde counterparts .
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
pyridine-2,4-dicarbaldehyde;hydrate |
InChI |
InChI=1S/C7H5NO2.H2O/c9-4-6-1-2-8-7(3-6)5-10;/h1-5H;1H2 |
InChIキー |
UUAMNNSWWPDAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C=O)C=O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















